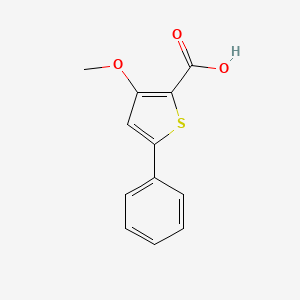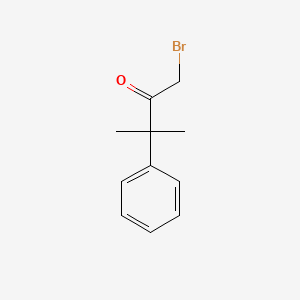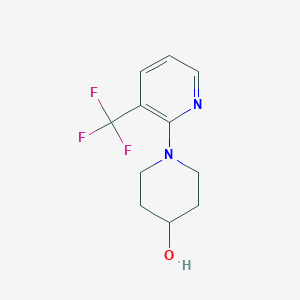
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol, also known as TFP or TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a highly potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system (CNS) and peripheral tissues.
作用機序
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol acts as a positive allosteric modulator of the α7 nAChR, which is a pentameric protein complex composed of five subunits that form a central ion channel. Binding of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol to the α7 nAChR enhances the receptor's sensitivity to acetylcholine, resulting in increased ion flux and neurotransmitter release. This leads to downstream effects, including enhanced synaptic plasticity, neuroprotection, and anti-inflammatory activity.
Biochemical and Physiological Effects:
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to have a range of biochemical and physiological effects, including enhanced cognitive function, memory consolidation, and synaptic plasticity in the hippocampus. In addition, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been found to suppress the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which may have therapeutic implications for autoimmune diseases and inflammatory disorders. Moreover, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
実験室実験の利点と制限
One of the advantages of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol is its high potency and selectivity for the α7 nAChR, which allows for precise modulation of this receptor in experimental settings. In addition, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has a relatively long half-life and good bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol is its potential off-target effects, which may complicate interpretation of experimental results. Moreover, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol may have different effects in different cell types and tissues, which may require careful consideration in experimental design.
将来の方向性
There are several future directions for research on 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol. One area of interest is the development of more potent and selective α7 nAChR agonists based on the structure of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol. Another area of interest is the investigation of the therapeutic potential of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol in various disease models, including neurodegenerative diseases, autoimmune disorders, and cancer. Moreover, the elucidation of the molecular mechanisms underlying the effects of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol on the α7 nAChR may provide insights into the function of this receptor and its role in disease.
合成法
The synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol involves the reaction of 3-(trifluoromethyl)pyridine-2-carbaldehyde with piperidine-4-ol in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The reaction yields 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol as a white crystalline solid with a melting point of 131-133°C.
科学的研究の応用
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to enhance cognitive function and memory consolidation by modulating the α7 nAChR in the hippocampus. In immunology, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been found to suppress the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which may have therapeutic implications for autoimmune diseases and inflammatory disorders. In oncology, 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
特性
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5,8,17H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIAUPQSPPEYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea](/img/structure/B2510822.png)
![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2510823.png)
![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B2510824.png)
![3-((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510825.png)
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2510826.png)
![2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2510829.png)
![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)
![5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride](/img/structure/B2510832.png)
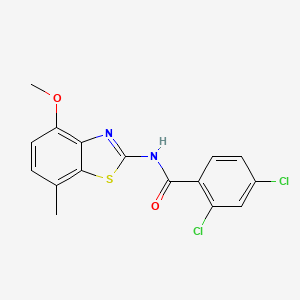
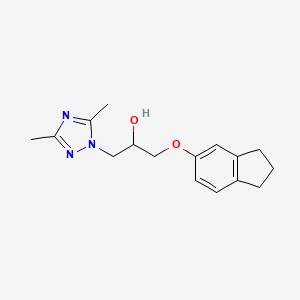
![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)
